molecular formula C8H7BrO4 B13937449 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde CAS No. 65144-12-9

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde

Cat. No.: B13937449
CAS No.: 65144-12-9
M. Wt: 247.04 g/mol
InChI Key: PSLVYWJSECLKMK-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid.

    Reduction: 2-Bromo-3,4-dihydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, its bromine atom may enhance its reactivity and binding affinity to specific enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and methoxy groups, along with the bromine atom, makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

65144-12-9

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO4/c1-13-5-2-4(3-10)6(9)8(12)7(5)11/h2-3,11-12H,1H3

InChI Key

PSLVYWJSECLKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)O)O

Origin of Product

United States

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